Cas no 2877702-24-2 (4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide)

4-(1,3-Benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a morpholine carboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzothiazole group enhances electron density and binding affinity, while the morpholine ring contributes to solubility and metabolic stability. The N-methyl carboxamide functionality further improves bioavailability and selectivity. Its well-defined synthetic pathway allows for high purity and scalability, making it suitable for applications in drug discovery, particularly in targeting neurological and inflammatory pathways. The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a promising candidate for further derivatization and optimization.
4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide structure
2877702-24-2 structure
Product Name:4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide
CAS No:2877702-24-2
MF:C13H15N3O2S
MW:277.342101335526
CID:5331294
PubChem ID:165435059
Update Time:2025-06-11

4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide
    • F6753-1304
    • AKOS040866970
    • 2877702-24-2
    • 4-(2-Benzothiazolyl)-N-methyl-2-morpholinecarboxamide
    • Inchi: 1S/C13H15N3O2S/c1-14-12(17)10-8-16(6-7-18-10)13-15-9-4-2-3-5-11(9)19-13/h2-5,10H,6-8H2,1H3,(H,14,17)
    • InChI Key: CULRPSOXCRZKRZ-UHFFFAOYSA-N
    • SMILES: N1(C2=NC3=CC=CC=C3S2)CCOC(C(NC)=O)C1

Computed Properties

  • Exact Mass: 277.08849790g/mol
  • Monoisotopic Mass: 277.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 82.7Ų

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 14.83±0.20(Predicted)

4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide Pricemore >>

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Additional information on 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide

Research Briefing on 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide (CAS: 2877702-24-2)

4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide (CAS: 2877702-24-2) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its benzothiazole and morpholine moieties, exhibits promising pharmacological properties, particularly in the context of targeted therapy development. The unique structural features of this molecule suggest potential interactions with various biological targets, making it a subject of intensive research for therapeutic applications.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide. Preliminary findings indicate that this compound may act as a modulator of key signaling pathways involved in cellular proliferation and apoptosis. Specifically, research has highlighted its potential to inhibit certain kinase enzymes, which are often dysregulated in cancer and inflammatory diseases. These findings position the compound as a candidate for further development in oncology and immunology.

The synthesis and optimization of 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide have been detailed in several recent publications. Advanced synthetic routes have been developed to improve yield and purity, facilitating more robust preclinical evaluations. Additionally, structure-activity relationship (SAR) studies have been conducted to identify key structural modifications that enhance potency and selectivity. These efforts are critical for the compound's progression into clinical trials.

In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, in cellular assays, 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide demonstrated significant inhibitory effects on tumor cell lines, with IC50 values in the low micromolar range. Animal models of disease have further corroborated these findings, showing reduced tumor growth and improved survival rates in treated subjects. These results underscore the therapeutic potential of this molecule.

Despite these promising developments, challenges remain in the development of 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide. Issues such as pharmacokinetic properties, bioavailability, and potential off-target effects need to be addressed to ensure its suitability for human use. Ongoing research is focused on optimizing these parameters through medicinal chemistry approaches and formulation strategies.

In conclusion, 4-(1,3-benzothiazol-2-yl)-N-methylmorpholine-2-carboxamide represents a promising avenue for drug discovery, with its unique chemical structure and demonstrated biological activity. Continued research and development efforts are essential to fully realize its therapeutic potential and translate these findings into clinical applications. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to address unmet medical needs.

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